molecular formula C15H10Cl2N2S B14163399 3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine CAS No. 927433-69-0

3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine

Cat. No.: B14163399
CAS No.: 927433-69-0
M. Wt: 321.2 g/mol
InChI Key: BNSSNCZVQCBSKC-UHFFFAOYSA-N
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Description

3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a dichlorophenyl group and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound.

    Substitution Reactions: The dichlorophenyl and methylthiophenyl groups are introduced through substitution reactions. These reactions often involve the use of appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dichlorophenyl)-6-(4-methylphenyl)pyridazine: Similar structure but lacks the thiophene ring.

    3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-2-yl)pyridazine: Similar structure but with a different position of the thiophene ring.

    3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

Uniqueness

3-(2,3-Dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine is unique due to the specific combination of substituents on the pyridazine ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

927433-69-0

Molecular Formula

C15H10Cl2N2S

Molecular Weight

321.2 g/mol

IUPAC Name

3-(2,3-dichlorophenyl)-6-(4-methylthiophen-3-yl)pyridazine

InChI

InChI=1S/C15H10Cl2N2S/c1-9-7-20-8-11(9)14-6-5-13(18-19-14)10-3-2-4-12(16)15(10)17/h2-8H,1H3

InChI Key

BNSSNCZVQCBSKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2=NN=C(C=C2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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